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molecular formula C6H5BrN2O B8644291 6-Bromo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one

6-Bromo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one

Cat. No. B8644291
M. Wt: 201.02 g/mol
InChI Key: XFLLMJPQDJKIBZ-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A solution of (4-bromo-1H-pyrrol-2-yl)methanamine (Enamine, Ltd., Kiev, Ukraine; 57.7 mg, 0.330 mmol), di(1H-imidazol-1-yl)methanone (CDI; Aldrich; 58.8 mg, 0.363 mmol), and NaH (60% wt. in mineral oil; 15.8 mg, 0.396 mmol) in THF (3.0 mL) was stirred under argon at 23° C. for 15 min. The reaction mixture was subsequently concentrated onto silica gel and chromatographically purified (silica gel, 0-60% EtOAc/hexanes) to provide 6-bromo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one (23.9 mg, 0.119 mmol, 36% yield) as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.58 (1H, br. s.), 7.29 (1H, s), 6.16 (1H, d, J=1.2 Hz), 4.35 (2H, s). m/z (ESI, +ve) 200.9/202.9 (M+H)+.
Quantity
57.7 mg
Type
reactant
Reaction Step One
Quantity
58.8 mg
Type
reactant
Reaction Step One
Name
Quantity
15.8 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][NH2:8])[NH:5][CH:6]=1.N1([C:14](N2C=CN=C2)=[O:15])C=CN=C1.[H-].[Na+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[CH2:7][NH:8][C:14](=[O:15])[N:5]2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
57.7 mg
Type
reactant
Smiles
BrC=1C=C(NC1)CN
Name
Quantity
58.8 mg
Type
reactant
Smiles
N1(C=NC=C1)C(=O)N1C=NC=C1
Name
Quantity
15.8 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was subsequently concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographically purified (silica gel, 0-60% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2N(C(NC2)=O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.119 mmol
AMOUNT: MASS 23.9 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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